

# Spectroscopic Data of 2-Chloro-6methoxypyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2-Chloro-6-methoxypyridine	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-6-methoxypyridine**, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

### **Spectroscopic Data Summary**

The quantitative spectroscopic data for **2-Chloro-6-methoxypyridine** is summarized in the tables below for easy reference and comparison.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.50	t	H-4
6.89	d	H-3
6.65	d	H-5
3.93	S	-OCH₃

Solvent: CDCl3

### Table 2: 13 C NMR Spectroscopic Data



Chemical Shift (δ) ppm	Assignment
163.8	C-6
151.1	C-2
140.2	C-4
118.1	C-3
110.5	C-5
53.6	-OCH₃

Solvent: CDCl₃

**Table 3: IR Spectroscopic Data** 

Wavenumber (cm <sup>-1</sup> )	Assignment	
3070	C-H stretch (aromatic)	
2955	C-H stretch (methyl)	
1585	C=N stretch (ring)	
1560	C=C stretch (ring)	
1465	C-H bend (methyl)	
1280	C-O-C stretch (asymmetric)	
1150	C-H in-plane bend	
1030	C-O-C stretch (symmetric)	
840	C-H out-of-plane bend	
780	C-Cl stretch	

Technique: FTIR (thin film)

## **Table 4: Mass Spectrometry Data**



m/z	Relative Intensity (%)	Assignment
143	75.90	[M] <sup>+</sup> ( <sup>35</sup> Cl isotope)
145	25.20	[M] <sup>+</sup> ( <sup>37</sup> Cl isotope)
142	99.99	[M-H]+
113	55.20	[M-CH <sub>2</sub> O] <sup>+</sup>
78	46.00	[C <sub>4</sub> H <sub>2</sub> NCl] <sup>+</sup>

Technique: Electron Ionization (EI)

## **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To determine the chemical structure of **2-Chloro-6-methoxypyridine** by analyzing the magnetic properties of its <sup>1</sup>H and <sup>13</sup>C nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

#### Procedure:

- · Sample Preparation:
  - Weigh approximately 10-20 mg of 2-Chloro-6-methoxypyridine.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:



- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the CDCl<sub>3</sub>.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for both <sup>1</sup>H and <sup>13</sup>C frequencies.
- ¹H NMR Acquisition:
  - Acquire the <sup>1</sup>H NMR spectrum using a standard single-pulse experiment.
  - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- <sup>13</sup>C NMR Acquisition:
  - Acquire the <sup>13</sup>C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
  - Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
  - Phase the resulting spectra.
  - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for <sup>1</sup>H and the CDCl<sub>3</sub> solvent peak at 77.16 ppm for <sup>13</sup>C.
  - Integrate the peaks in the <sup>1</sup>H spectrum.
  - Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding protons and carbons in the molecule.

### Infrared (IR) Spectroscopy



Objective: To identify the functional groups present in **2-Chloro-6-methoxypyridine** by measuring the absorption of infrared radiation.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

#### Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
  - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of liquid 2-Chloro-6-methoxypyridine directly onto the center of the ATR crystal.
  - Acquire the IR spectrum.
- Data Acquisition and Processing:
  - The spectrum is typically collected over a range of 4000-400 cm<sup>-1</sup>.
  - Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
  - The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.
- Cleaning:



 Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

### Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Chloro-6-methoxypyridine**.

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron Ionization (EI) source.

#### Procedure:

- Sample Preparation:
  - Prepare a dilute solution of 2-Chloro-6-methoxypyridine (approximately 1 mg/mL) in a
    volatile organic solvent such as dichloromethane or ethyl acetate.
- GC Separation:
  - Inject a small volume (e.g., 1 μL) of the prepared solution into the GC.
  - The sample is vaporized in the heated injection port and carried by an inert gas (e.g., helium) through a capillary column.
  - The column is heated using a temperature program to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
- MS Analysis:
  - As 2-Chloro-6-methoxypyridine elutes from the GC column, it enters the ion source of the mass spectrometer.
  - In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
  - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio



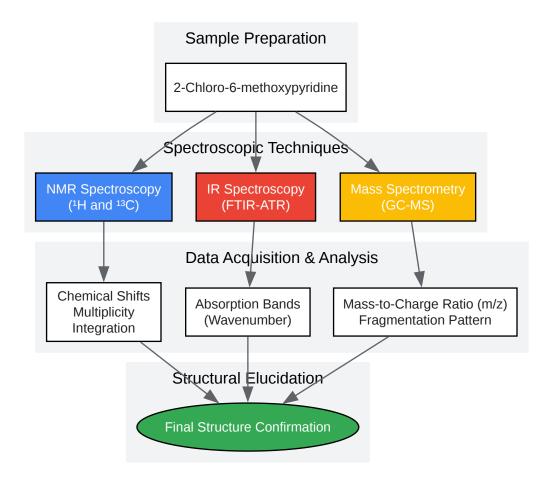
(m/z).

- A detector records the abundance of each ion.
- Data Analysis:
  - The mass spectrum is a plot of relative ion abundance versus m/z.
  - Identify the molecular ion peak ([M]<sup>+</sup>) to determine the molecular weight of the compound.
     The isotopic pattern of chlorine (<sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio) should be visible for chlorine-containing fragments.
  - Analyze the fragmentation pattern to gain structural information about the molecule.

## **Logical Workflow for Spectroscopic Analysis**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **2-Chloro-6-methoxypyridine**.





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#### Spectroscopic Analysis Workflow

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